molecular formula C7H10N2O2 B1635865 2-methyl-2-(1H-pyrazol-1-yl)propanoic acid CAS No. 851975-10-5

2-methyl-2-(1H-pyrazol-1-yl)propanoic acid

Cat. No.: B1635865
CAS No.: 851975-10-5
M. Wt: 154.17 g/mol
InChI Key: SZGVDJHDIPSUSA-UHFFFAOYSA-N
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Description

2-methyl-2-(1H-pyrazol-1-yl)propanoic acid is an organic compound with the molecular formula C7H10N2O2 It features a pyrazole ring, which is a five-membered heterocycle containing two nitrogen atoms

Mechanism of Action

Mode of Action

A molecular simulation study of a related compound showed a desirable fitting pattern in the active site of a target protein, characterized by lower binding free energy . This suggests that 2-methyl-2-(1H-pyrazol-1-yl)propanoic acid may also interact with its targets in a similar manner, leading to changes in the target’s function.

Biochemical Analysis

Biochemical Properties

2-methyl-2-(1H-pyrazol-1-yl)propanoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the nervous system . This interaction can lead to the inhibition of acetylcholinesterase activity, which may have implications for neurological functions and disorders. Additionally, this compound may interact with other biomolecules, such as transport proteins and receptors, affecting their binding and signaling properties.

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the cell type and context. In neuronal cells, this compound can influence cell signaling pathways by modulating the activity of enzymes like acetylcholinesterase . This modulation can impact neurotransmitter levels, leading to changes in synaptic transmission and neuronal communication. Furthermore, this compound may affect gene expression and cellular metabolism, potentially altering the expression of genes involved in oxidative stress responses and metabolic pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism is the inhibition of acetylcholinesterase, which occurs through the binding of the compound to the enzyme’s active site . This binding prevents the hydrolysis of acetylcholine, leading to an accumulation of the neurotransmitter in the synaptic cleft. Additionally, this compound may interact with other enzymes and receptors, influencing their activity and downstream signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions . Prolonged exposure to certain environmental factors, such as light and temperature, may lead to its degradation. Long-term studies in vitro and in vivo have indicated that the compound can have sustained effects on cellular processes, including enzyme inhibition and gene expression .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, the compound may exhibit beneficial effects, such as the modulation of neurotransmitter levels and the enhancement of cognitive functions . At higher doses, it may induce toxic or adverse effects, including neurotoxicity and oxidative stress . Threshold effects have been observed, where the compound’s impact on cellular and physiological processes changes significantly beyond a certain dosage .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism and biotransformation . The compound can undergo various metabolic reactions, including oxidation and conjugation, leading to the formation of metabolites that may have distinct biological activities. These metabolic pathways can influence the compound’s overall pharmacokinetics and pharmacodynamics .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. For example, the compound may be transported across cell membranes by organic anion transporters, facilitating its entry into target cells . Once inside the cells, it can bind to intracellular proteins, influencing its distribution and activity .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, through targeting signals or post-translational modifications . This localization can affect its interactions with biomolecules and its overall biological effects. For instance, the presence of this compound in the mitochondria may influence mitochondrial function and energy metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-2-(1H-pyrazol-1-yl)propanoic acid typically involves the reaction of pyrazole with 2-bromo-2-methylpropanoic acid under basic conditions. The reaction proceeds via nucleophilic substitution, where the pyrazole nitrogen attacks the electrophilic carbon of the bromo compound, displacing the bromide ion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-methyl-2-(1H-pyrazol-1-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can yield different hydrogenated forms of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazoline derivatives.

Scientific Research Applications

2-methyl-2-(1H-pyrazol-1-yl)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of agrochemicals and other industrial products.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-2-(1H-pyrazol-3-yl)propanoic acid
  • 2-methyl-2-(1H-pyrazol-4-yl)propanoic acid
  • 2-methyl-2-(1H-pyrazol-5-yl)propanoic acid

Uniqueness

2-methyl-2-(1H-pyrazol-1-yl)propanoic acid is unique due to its specific substitution pattern on the pyrazole ring, which can influence its chemical reactivity and biological activity. The position of the substituents can affect the compound’s ability to interact with molecular targets, making it distinct from other similar compounds.

Properties

IUPAC Name

2-methyl-2-pyrazol-1-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-7(2,6(10)11)9-5-3-4-8-9/h3-5H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZGVDJHDIPSUSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)N1C=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501296540
Record name α,α-Dimethyl-1H-pyrazole-1-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501296540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

851975-10-5
Record name α,α-Dimethyl-1H-pyrazole-1-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=851975-10-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α,α-Dimethyl-1H-pyrazole-1-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501296540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methyl-2-(1H-pyrazol-1-yl)propanoic acid
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Synthesis routes and methods I

Procedure details

Scheme 7 shows the synthesis of ethyl 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate IV starting from 2-bromo-2-methylpropanoic acid 15. Alkylation of pyrazole with 15 gave 2-methyl-2-(1H-pyrazol-1-yl)propanoic acid 16 (Example 12). Esterification of 16 with sulfuric acid in ethanol gave ethyl 2-methyl-2-(1H-pyrazol-1-yl)propanoate 17 (Example 13). Regiospecific bromination of 17 with N-bromosuccinimide (NBS) gave IV (Example 14). Alternatively, 16 was treated in situ with a brominating reagent such as 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) to give 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid which was esterified to give IV, where R is ethyl. Other esters can also be prepared, such as methyl, iso-propyl, or any alkyl, benzyl or aryl ester.
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Synthesis routes and methods II

Procedure details

2-Bromo-2-methylpropanoic acid 15 and pyrazole were reacted in triethylamine and 2-methyltetrahydrofuran to give 16.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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